1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide
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Overview
Description
Preparation Methods
The synthesis of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide can be achieved through several synthetic routes. One common method involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl), and trapping reactions with various electrophiles . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions with various electrophiles, leading to the formation of diverse derivatives.
Common reagents used in these reactions include metal amides, electrophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Potential therapeutic applications include treatments for infections, cancer, and inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer treatment, it may interfere with cell proliferation pathways, leading to apoptosis of cancer cells .
Comparison with Similar Compounds
1-Isobutyl-6-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide can be compared with other similar compounds, such as:
1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile: This compound shares a similar core structure but differs in its functional groups, leading to different chemical and biological properties.
Indole derivatives: While indole derivatives are known for their biological activities, this compound offers improved solubility and metabolic stability.
The uniqueness of this compound lies in its versatile reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C11H16N4O |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
6-methyl-1-(2-methylpropyl)imidazo[1,2-b]pyrazole-7-carboxamide |
InChI |
InChI=1S/C11H16N4O/c1-7(2)6-14-4-5-15-11(14)9(10(12)16)8(3)13-15/h4-5,7H,6H2,1-3H3,(H2,12,16) |
InChI Key |
HXCARICXGAFYIP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CN(C2=C1C(=O)N)CC(C)C |
Origin of Product |
United States |
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